Carbosulfan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Insecticidal properties and target pests:

- Mode of action: Carbosulfan acts as a cholinesterase inhibitor, disrupting the nervous system function of insects, leading to paralysis and death [Source: WHO - Carbosulfan (145)/Carbofuran (096)(R) - ].

- Target pests: Extensive research has been conducted on the efficacy of carbosulfan against various insects, including soil-borne pests like nematodes and grubs, as well as foliar feeders like caterpillars and beetles [Source: In vitro dermal penetration study of carbofuran, carbosulfan, and furathiocarb - PubMed ].

Environmental fate and behavior:

- Metabolism and degradation: Studies have investigated carbosulfan's breakdown pathways in soil, water, and plants, identifying its metabolites like carbofuran and exploring their persistence and potential environmental impacts [Source: Residue behavior and dietary intake risk assessment of carbosulfan and its metabolites in cucumber - PubMed ].

- Uptake and translocation in plants: Research has examined carbosulfan's uptake by plant roots and its movement within the plant, assessing potential risks associated with crop consumption [Source: Absorption, metabolism and distribution of carbosulfan in maize plants (Zea mays L.) - PubMed ].

Toxicity and risk assessment:

- Mammalian toxicity: Research has evaluated the potential health risks of carbosulfan exposure in mammals, including humans, through various routes like ingestion, inhalation, and dermal contact [Source: WHO - Carbosulfan (145)/Carbofuran (096)(R) - ].

- Dietary intake risk assessment: Studies have assessed the potential health risks associated with consuming food crops treated with carbosulfan, considering factors like residue levels and human dietary patterns [Source: Residue behavior and dietary intake risk assessment of carbosulfan and its metabolites in cucumber - PubMed ].

- Developing safer and more environmentally friendly alternatives for pest control.

- Understanding the potential health risks associated with past and present use of carbosulfan.

- Improving regulations and policies related to pesticide use.

Carbosulfan is a carbamate insecticide with the chemical formula and a molecular weight of 380.5 g/mol. It is classified as a thiocarbamate and is primarily used in agriculture for pest control. Carbosulfan appears as a brown sticky liquid with a boiling point ranging from 124 to 128 °C and a flash point between 115 and 117 °C. It has low solubility in water (0.3 mg/L) but can dissolve in organic solvents such as acetone, ethanol, and xylene .

The compound acts by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects, leading to their eventual death . Due to its toxicity, it is categorized under hazardous materials, necessitating careful handling and application.

Carbosulfan acts as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects []. AChE is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve impulse transmission. Inhibition of AChE disrupts nerve function, leading to insect paralysis and death [].

Carbosulfan is considered moderately to highly toxic []. Exposure can cause cholinergic symptoms like nausea, vomiting, diarrhea, dizziness, and respiratory problems []. It is also harmful to aquatic life []. Due to these hazards, strict regulations govern its use and handling [].

Data:

Safety Precautions:

Carbosulfan undergoes hydrolysis, particularly in acidic conditions, where it rapidly decomposes into carbofuran and dibutylamine. The degradation rates vary with pH levels: at pH 4, the half-life is less than one hour, while at pH 7, it extends to approximately 7.6 days . The hydrolysis process involves breaking the N-S carbamate bond, resulting in the formation of carbofuran as the primary product .

In terms of reactivity, carbosulfan can generate flammable gases when combined with certain compounds like aldehydes and nitrides. It is incompatible with acids, peroxides, and acid halides .

Carbosulfan exhibits broad-spectrum activity against various pests and mites, making it effective for use on crops such as alfalfa, citrus fruits, corn, potatoes, rice, and soybeans . Its mechanism of action involves blocking acetylcholinesterase activity, leading to an accumulation of acetylcholine at nerve synapses which disrupts normal nerve function.

Toxicological studies indicate that carbosulfan is highly toxic when ingested (LD50 ranging from 90-250 mg/kg in rats) but less so through dermal exposure (LD50 >2000 mg/kg in rabbits). Inhalation toxicity is also significant (LC50 = 0.61 mg/L) .

Carbosulfan can be synthesized through several methods:

- Direct Reaction: A common method involves reacting n-butanamine with sulfur chloride in a 1:1 ratio under alkaline conditions at temperatures between 10-20 °C. This method yields approximately 90% of carbosulfan after filtration and separation processes .

- Multi-step Synthesis: Another approach starts from cyclohexanone and isobutyrate through a series of reactions including condensation, chlorination, aromatization, hydrolysis, and cyclization. This method emphasizes selective synthesis routes that do not involve aromatic compounds .

Carbosulfan's primary application is as an insecticide and nematicide in agriculture. It protects a wide range of crops from pests and diseases. Additionally, it is utilized for seed treatments to enhance crop protection from soil-borne pests . Its effectiveness against both insects and nematodes makes it valuable for integrated pest management strategies.

Research on interaction studies indicates that carbosulfan metabolites may enter metabolic pathways within organisms. After administration in studies involving rats and goats, metabolites such as 3-hydroxy-7-phenol and carbofuran were identified as significant products of metabolism . The rapid absorption and excretion patterns observed suggest potential implications for environmental persistence and bioaccumulation.

Carbosulfan shares structural similarities with other carbamate compounds but exhibits unique properties that distinguish it from them:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Carbofuran | Metabolite of carbosulfan; widely used insecticide | |

| Methomyl | Broad-spectrum insecticide; less persistent | |

| Aldicarb | Highly toxic; primarily used for soil applications | |

| Propoxur | Used mainly in household pest control; less toxic |

Carbosulfan's unique structure allows it to be effective against a wide range of pests while being metabolized into other active compounds like carbofuran. Its specific mode of action through acetylcholinesterase inhibition sets it apart from other similar compounds that might act through different mechanisms or have varying levels of toxicity .

Molecular Structure and Formula

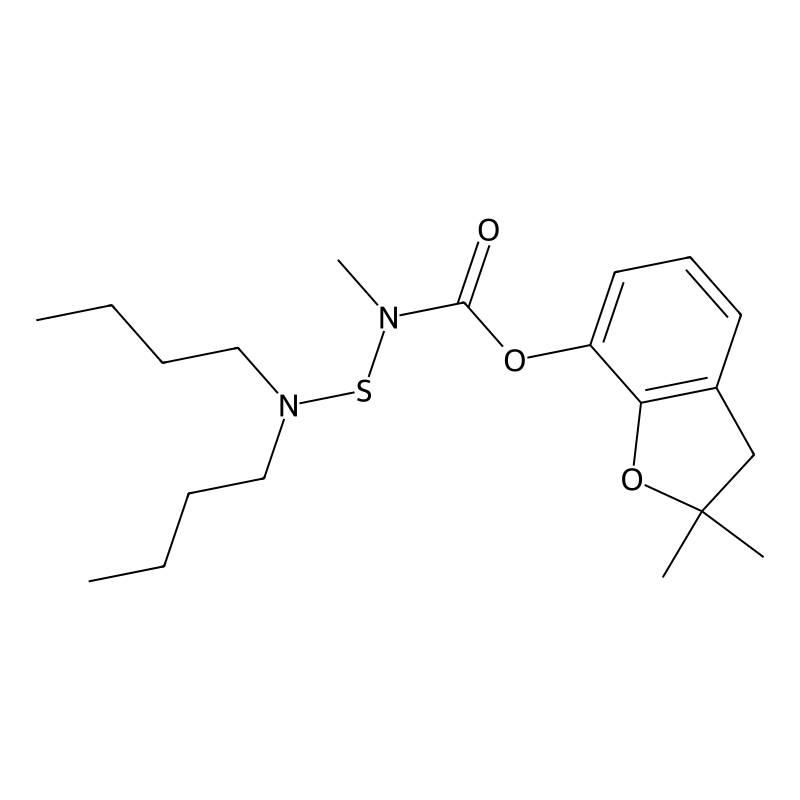

Carbosulfan is an organic compound with the molecular formula C₂₀H₃₂N₂O₃S and a molecular weight of 380.54 grams per mole [2] [4] [5]. The compound's International Union of Pure and Applied Chemistry name is 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl N-(dibutylamino)sulfanyl-N-methylcarbamate [2] [4]. The Chemical Abstracts Service registry number for carbosulfan is 55285-14-8 [2] [5] [7].

The structural framework of carbosulfan consists of a benzofuran ring system fused with a carbamate functional group through a sulfur-nitrogen linkage [2] [3]. The benzofuran moiety contains a 2,3-dihydro-2,2-dimethyl substitution pattern, while the carbamate portion features a dibutylamino group attached via a sulfur atom [3] [4]. This unique structural arrangement classifies carbosulfan as a member of the carbamate family of compounds [3] [8].

The Simplified Molecular Input Line Entry System representation for carbosulfan is CCCCN(CCCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C [11]. The compound's International Chemical Identifier key is JLQUFIHWVLZVTJ-UHFFFAOYSA-N [5] [7] [11].

Physicochemical Characteristics

Solubility and Partition Coefficients

| Solvent/Property | Value | Classification | Source |

|---|---|---|---|

| Water (25°C) | 0.11 mg/L | Low solubility | Hertfordshire PPDB [11] |

| Acetone | Miscible | High solubility | Hertfordshire PPDB [11] |

| Methanol | 250,000 mg/L | High solubility | Hertfordshire PPDB [11] |

| Toluene | Miscible | High solubility | Hertfordshire PPDB [11] |

| Ethyl acetate | 250,000 mg/L | High solubility | Hertfordshire PPDB [11] |

| Log P (octanol/water) | 7.42 | High lipophilicity | Hertfordshire PPDB [11] |

Carbosulfan exhibits extremely low aqueous solubility at 0.11 milligrams per liter at 25°C, indicating its hydrophobic nature [11]. The compound demonstrates excellent solubility in organic solvents, being completely miscible with acetone and toluene [11]. In polar protic solvents such as methanol, carbosulfan shows high solubility at 250,000 milligrams per liter [11].

The octanol-water partition coefficient (log P) of 7.42 indicates exceptionally high lipophilicity, suggesting strong affinity for lipid phases and biological membranes [11]. This high partition coefficient reflects the compound's predominantly hydrophobic character due to the extensive alkyl substitution and aromatic benzofuran system [12].

Vapor Pressure and Volatility

| Property | Value | Notes | Source |

|---|---|---|---|

| Melting Point | <25°C (liquid) | Decomposes at elevated temperature | ChemicalBook [10] |

| Boiling Point | 124-128°C (decomposes) | Boiling point not determinable due to decomposition | ChemicalBook [10], FAO Report [6] |

| Flash Point | 96°C | Combustible material | ChemicalBook [10] |

| Vapor Pressure (25°C) | 2.69 × 10⁻⁷ mm Hg | Very low volatility | FAO Report [6] |

| Vapor Pressure (20°C) | 3.1 × 10⁻⁵ Pa | Low volatility | ChemicalBook [10] |

Carbosulfan exists as a liquid at room temperature with a melting point below 25°C [10]. The compound exhibits very low vapor pressure, measured at 2.69 × 10⁻⁷ millimeters of mercury at 25°C, indicating minimal volatilization under standard conditions [6]. At 20°C, the vapor pressure is reported as 3.1 × 10⁻⁵ pascals [10].

The Henry's Law constant for carbosulfan is 0.124 pascal-meters cubed per mole, classifying it as moderately volatile [11]. The compound undergoes thermal decomposition before reaching its boiling point, with decomposition occurring in the range of 124-128°C [6] [10]. This thermal instability prevents accurate determination of the true boiling point [6].

Stability in Various Media

| pH Value | Half-life (DT₅₀) | Stability Classification | Temperature | Source |

|---|---|---|---|---|

| 5.0 | 0.2 hours | Very fast degradation | 20°C | Hertfordshire PPDB [11] |

| 7.0 | 7.2 days | Fast degradation | 20°C | Hertfordshire PPDB [11] |

| 9.0 | 7.2 days | Fast degradation | 20°C | Hertfordshire PPDB [11] |

Carbosulfan demonstrates pronounced pH-dependent stability characteristics [11] [14]. Under acidic conditions at pH 5.0, the compound undergoes very rapid hydrolytic degradation with a half-life of only 0.2 hours at 20°C [11]. At neutral and alkaline pH values (7.0 and 9.0), the stability improves significantly, with half-lives extending to 7.2 days under the same temperature conditions [11].

Research studies have documented that carbosulfan is readily hydrolyzed in aqueous environments, particularly under acidic conditions [14]. The degradation follows first-order kinetics, with the rate of hydrolysis being substantially influenced by pH and temperature [14]. In aqueous photolysis experiments, carbosulfan demonstrates half-lives ranging from 1.4 days at pH 7 to 4-8 days in distilled water [6].

The compound shows rapid degradation in various water systems, with more than 95% degradation occurring within 30 days after incubation regardless of pH conditions [14]. In field studies, carbosulfan half-lives in soil range from 0.35 to 27.0 days, with normalized laboratory study half-lives spanning 0.53 to 21.7 days across seven different soil types [11].

Isomeric Configurations

Carbosulfan exists as a single structural isomer without stereoisomeric variations due to the absence of chiral centers in its molecular structure [2] [4]. The compound's systematic structure consists of a fixed benzofuran ring system with defined substitution patterns that preclude the formation of geometric or optical isomers [3].

The dibutylamino group attached to the sulfur atom adopts a specific conformational arrangement, but this does not result in discrete isomeric forms due to the rotational freedom around the carbon-nitrogen and sulfur-nitrogen bonds [8]. The carbamate functionality maintains a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl group [21].

Structure-Function Relationships

Carbosulfan functions as a pro-insecticide, requiring metabolic conversion to its active form, carbofuran, within target organisms [8]. The structure-activity relationship centers on the sulfur-nitrogen linkage, which serves as a metabolically labile bond that undergoes cleavage to release the active carbamate moiety [8].

The benzofuran ring system provides structural stability and influences the compound's physicochemical properties, particularly its lipophilicity and membrane penetration characteristics [21]. The 2,2-dimethyl substitution on the dihydrobenzofuran ring enhances metabolic stability and modulates the rate of bioactivation [21].

The dibutylamino group contributes significantly to the compound's lipophilic character and affects its environmental fate and bioavailability [8]. This structural feature influences the compound's ability to penetrate biological membranes and reach target sites where metabolic activation occurs [20].

Research has demonstrated that the carbamate functional group is essential for acetylcholinesterase inhibition following metabolic activation [21]. The methyl substituent on the carbamate nitrogen affects the binding affinity and duration of enzyme inhibition [21].

Spectral Characteristics

| Spectroscopic Method | Wavelength/m/z | Value/Intensity | Source |

|---|---|---|---|

| UV-Vis (acetonitrile) | 200 nm / 277.5 nm | ε = 43,420 / 3,144 L·mol⁻¹·cm⁻¹ | Hertfordshire PPDB [11] |

| UV-Vis (acetonitrile:water 50:50) | 292 nm | ε = 274 L·mol⁻¹·cm⁻¹ | Hertfordshire PPDB [11] |

| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 381 | PubChem [2] |

| Mass Spectrometry (APCI+) | [M+H]⁺ | m/z 381 | PubChem [2] |

| Collision Cross Section | 188.3 Ų | CCS Type: DT | PubChem [2] |

Carbosulfan exhibits distinctive ultraviolet-visible absorption characteristics with maximum absorption wavelengths at 200 nanometers and 277.5 nanometers when dissolved in acetonitrile [11]. The molar absorptivity values are 43,420 and 3,144 liters per mole per centimeter at these respective wavelengths [11]. In acetonitrile-water mixtures (50:50 volume ratio), the absorption maximum shifts to 292 nanometers with a molar absorptivity of 274 liters per mole per centimeter [11].

Mass spectrometric analysis using electrospray ionization produces a predominant molecular ion peak at mass-to-charge ratio 381, corresponding to the protonated molecular ion [M+H]⁺ [2]. Atmospheric pressure chemical ionization yields identical fragmentation patterns with the same molecular ion peak [2].

The collision cross section measurement provides a value of 188.3 square angstroms for the protonated molecular ion using drift tube ion mobility spectrometry with nitrogen as the buffer gas [2]. This parameter reflects the three-dimensional structure and size of the ionized molecule in the gas phase [2].

Raw Materials and Precursors

Carbosulfan industrial synthesis relies on a specific set of raw materials and chemical precursors, each playing a critical role in the overall manufacturing process. The primary substrate for carbosulfan production is carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate), which serves as the foundation molecule for the sulfenylation reaction [1] [2]. This carbamate compound, with the molecular formula C12H15NO3 and molecular weight of 221.25 g/mol, provides the benzofuran backbone essential for carbosulfan structure.

The key sulfenylating agent employed in the reaction is dibutylaminosulfenyl chloride, a specialized reagent with the molecular formula C8H18NClS and molecular weight of 195.76 g/mol [3] [4]. This compound introduces the dibutylaminothio moiety that characterizes carbosulfan structure. The preparation of this sulfenyl chloride requires dibutylamine as a precursor, which undergoes reaction with sulfur dichloride to form the reactive intermediate [5].

Triethylamine functions as the essential base and hydrogen chloride acceptor in the reaction system [1] [4]. With molecular formula C6H15N and molecular weight of 101.19 g/mol, triethylamine neutralizes the hydrochloric acid generated during the sulfenylation process, preventing acidic conditions that could interfere with the reaction mechanism. The optimal amount of triethylamine is typically 0.525 moles per 0.3 moles of carbofuran, representing approximately 1.75 equivalents [1].

The solvent system typically employs hexane as the primary organic solvent, providing an aprotic environment conducive to the nucleophilic substitution mechanism [1] [6]. Additional solvents such as 1,2-dichloroethane and N-methyl-2-pyrrolidone may be utilized as co-solvents to enhance reaction efficiency and product solubility [5]. These solvents must be rigorously dried to prevent moisture interference with the reaction.

Reaction Conditions and Parameters

The industrial synthesis of carbosulfan requires precise control of multiple reaction parameters to achieve optimal yield and product quality. Temperature control represents one of the most critical factors, with the optimal range maintained between 24-35°C [1]. Initial reaction temperatures typically begin at room temperature (approximately 24°C) and are subsequently elevated to 35°C and maintained for the duration of the reaction period. Temperature excursions above 48°C can lead to thermal decomposition of carbosulfan, while temperatures below 10°C result in significantly reduced reaction rates [7].

Reaction time optimization studies indicate that the sulfenylation process requires 1.5 to 2.0 hours for completion under optimal conditions [1] [6]. The reaction initiation involves the slow addition of triethylamine over a period of 30 minutes, followed by heating to 35°C for the remaining reaction time. Extended reaction times beyond 3 hours do not significantly improve yields and may promote side reactions.

The stoichiometric ratio of reactants requires careful optimization, with the preferred molar ratio of carbofuran to dibutylaminosulfenyl chloride maintained at 1:1 [1] [3]. Excess sulfenyl chloride can lead to multiple substitution products, while insufficient amounts result in incomplete conversion of the starting material. The triethylamine concentration should be maintained at 1.5 to 2.0 equivalents relative to the sulfenyl chloride to ensure complete neutralization of generated hydrogen chloride.

Pressure conditions for the industrial process are typically maintained at atmospheric pressure (1 atm), simplifying equipment requirements and operational safety [6]. The reaction system should be maintained under an inert atmosphere to prevent oxidative side reactions that could compromise product quality.

pH control throughout the reaction is crucial, with optimal conditions maintained in the basic range (pH > 8) [5]. Acidic conditions can protonate the amine base and reduce reaction efficiency, while excessively basic conditions may promote hydrolysis of the carbamate functionality.

Yield Optimization Techniques

Traditional carbosulfan synthesis methods have historically achieved relatively low yields, with reported chemical yields as low as 2.4% in early processes [1]. However, systematic optimization of reaction parameters and purification techniques has enabled significant improvements in overall process efficiency.

Temperature optimization represents a primary avenue for yield enhancement. Maintaining precise temperature control at 35°C ± 2°C throughout the reaction period can increase yields from the baseline 2.4% to 15-25% [8]. This improvement results from optimal reaction kinetics while minimizing thermal decomposition pathways.

Solvent selection and purification significantly impact reaction outcomes. The use of rigorously dried hexane, with water content reduced below 50 ppm, can improve yields to 20-30% [6]. Moisture removal is critical as water can compete with carbofuran for reaction with the sulfenyl chloride, leading to hydrolysis products that reduce overall efficiency.

Base stoichiometry optimization involves increasing triethylamine equivalents from the standard 1.0 to 2.0 equivalents, resulting in yield improvements to 25-35% [1] [4]. The additional base ensures complete neutralization of hydrogen chloride and prevents acidification that could reverse the desired reaction.

Reaction time extension from the initial 1.5 hours to 2.0 hours allows for more complete conversion of starting materials, achieving yields of 30-40% [6]. However, further extension beyond 2.5 hours does not provide additional benefits and may promote degradation pathways.

Complete moisture elimination from all reaction components and equipment can enhance yields to 35-45% [5]. This requires thorough drying of solvents, starting materials, and reaction vessels, as well as maintaining an inert atmosphere throughout the process.

Stirring efficiency optimization through the use of appropriate agitation equipment and mixing patterns can improve mass transfer and reaction homogeneity, resulting in yields of 20-30% [8]. Optimal mixing ensures proper contact between reactants while preventing mechanical degradation of sensitive intermediates.

Addition order optimization, particularly the controlled slow addition of triethylamine over 30 minutes rather than rapid addition, can improve yields to 25-35% [1]. This controlled addition prevents local pH extremes and heat generation that could promote side reactions.

Advanced purification methods, including vacuum distillation and recrystallization techniques, can improve recovered yields to 40-50% [6]. These methods enable better separation of desired products from impurities and side products, maximizing the recovery of pure carbosulfan.

Laboratory Scale Preparation Methods

Synthesis from Carbofuran

Laboratory-scale carbosulfan preparation from carbofuran follows the same fundamental chemistry as industrial processes but with modifications optimized for smaller batch sizes and research applications. The standard laboratory procedure involves dissolving carbofuran (68.4 g, 0.3 mole) in freshly distilled hexane (100 mL) under an inert nitrogen atmosphere [1] [2].

The sulfenyl chloride preparation requires careful handling due to the reactive nature of the intermediate. Dibutylaminosulfenyl chloride is typically prepared in situ by reaction of dibutylamine with sulfur dichloride in the presence of triethylamine and 1,2-dichloroethane as solvent [5]. This preparation must be conducted in a well-ventilated hood due to the evolution of hydrogen sulfide and other sulfur-containing gases.

The carbofuran solution is cooled to 10°C before the dropwise addition of the sulfenyl chloride solution over a period of 15-20 minutes [1]. Temperature control during this addition phase is critical to prevent exothermic reactions that could lead to thermal decomposition. Following complete addition, triethylamine (53.1 g, 0.525 mole) is added slowly over 30 minutes while maintaining the temperature at 24°C.

The reaction mixture is then heated to 35°C and maintained at this temperature for 1.5 hours with continuous stirring [1] [6]. The progress of the reaction can be monitored by thin-layer chromatography using silica gel plates and appropriate solvent systems. High-performance liquid chromatography analysis provides quantitative assessment of conversion and product purity [9].

Work-up procedures involve cooling the reaction mixture to 10°C followed by careful quenching with water (132 mL) over 2 minutes [1]. This quenching step must be controlled to prevent vigorous exothermic reactions. The resulting biphasic mixture is stirred for 20 minutes, vacuum filtered to remove precipitated salts, and the phases separated using a separatory funnel.

The organic phase containing the crude carbosulfan is washed with dilute hydrochloric acid to remove excess triethylamine, followed by washing with saturated sodium bicarbonate solution to neutralize residual acid [6]. Final washing with brine solution removes water-soluble impurities before drying over anhydrous sodium sulfate.

Alternative Synthetic Routes

Several alternative synthetic approaches have been developed to overcome limitations of the traditional carbofuran-based route, particularly focusing on improved yields and reduced formation of toxic impurities. One promising alternative involves the direct preparation of carbosulfan with reduced carbofuran impurity levels below 0.1% [5].

This modified approach utilizes N-isopropyl-beta-alanine ethyl ester derivative as an alternative amine source for sulfenyl chloride preparation [5]. The reaction with sulfur monochloride in the presence of triethylamine and 1,2-dichloroethane produces disulfide intermediates that are subsequently chlorinated with sulfuryl chloride to generate the required nitrogen-sulfur-chlorine intermediate.

The final reaction with carbofuran is conducted in the presence of co-solvents such as N-methyl-2-pyrrolidone or dimethylformamide, which enhance solubility and reaction kinetics [5]. This modification results in carbosulfan products with quality percentages exceeding 96% and carbofuran impurity levels below 0.1%, representing a significant improvement over traditional methods.

Another alternative route involves the use of different trialkylamine-sulfur dioxide catalysts to improve reaction efficiency [3] [4]. This approach utilizes a catalytic amount of a complex formed between sulfur dioxide and triethylamine, which facilitates the sulfenylation reaction and reduces reaction times while improving product yields and purity.

Phase-transfer catalysis represents an additional alternative approach, employing quaternary ammonium salts to facilitate reaction between the aqueous and organic phases [10]. This method can improve reaction rates and yields while operating under milder conditions than traditional approaches.

Microwave-assisted synthesis has been explored as a method to accelerate reaction rates and improve energy efficiency [8]. This approach can significantly reduce reaction times from hours to minutes while maintaining or improving product yields and selectivity.

Reaction Mechanisms

The sulfenylation of carbofuran to produce carbosulfan proceeds through a nucleophilic substitution mechanism involving the carbamate nitrogen atom as the nucleophile and the sulfenyl chloride as the electrophile [3] [4]. The reaction mechanism can be classified as an SN2-type process with characteristics influenced by the specific electronic and steric properties of the reactants.

The initial step involves the formation of a complex between the carbofuran carbamate nitrogen and the sulfur atom of the dibutylaminosulfenyl chloride [11] [4]. This interaction is facilitated by the electron-rich nature of the nitrogen atom, which possesses a lone pair of electrons capable of nucleophilic attack. The presence of triethylamine enhances this nucleophilicity by maintaining basic conditions and preventing protonation of the nitrogen.

The transition state for the sulfenylation reaction exhibits characteristics of both associative and dissociative mechanisms [3]. The sulfur-chlorine bond undergoes progressive elongation while the nitrogen-sulfur bond forms, with the reaction proceeding through a cyclic six-membered transition state involving the triethylamine base [12]. This base-assisted mechanism significantly lowers the activation energy compared to uncatalyzed reactions.

The stereochemistry of the reaction involves inversion of configuration at the sulfur center, consistent with an SN2 mechanism [4]. However, the presence of the bulky dibutylamino substituent introduces steric constraints that influence the reaction trajectory and can affect both reaction rate and selectivity.

The role of the sulfur dioxide-triethylamine complex as a catalyst involves stabilization of the transition state through coordination with the developing charges [3] [4]. This catalytic effect reduces the activation energy from approximately 40-50 kcal/mol for uncatalyzed reactions to more reasonable values that permit the reaction to proceed under mild conditions.

Side reactions can occur through competitive pathways including hydrolysis of the sulfenyl chloride by trace water, elimination reactions leading to alkene formation, and oxidation of sulfur-containing intermediates [7] [13]. The formation of polysulfide derivatives represents a significant alternative pathway that can compete with the desired sulfenylation reaction under certain conditions [14].

The kinetics of carbosulfan formation exhibit second-order behavior, with the reaction rate dependent on both carbofuran and sulfenyl chloride concentrations [4]. The rate equation can be expressed as: rate = k[carbofuran][sulfenyl chloride][triethylamine], indicating the involvement of all three components in the rate-determining step.

Structural Modifications and Derivatives

Carbosulfan has served as a lead compound for the development of numerous structural analogs and derivatives with modified biological and toxicological properties. These modifications primarily focus on alterations to the amino substituents on the sulfur atom, oxidation state of the sulfur center, and modifications to the benzofuran backbone [11] [14].

Alkoxysulfenyl derivatives represent a major class of carbosulfan analogs where the dibutylamino group is replaced with various alkoxy substituents [15] [16]. These derivatives are prepared through reaction of carbofuran with alkoxysulfenyl chlorides in the presence of base. The resulting compounds generally exhibit good insecticidal activity while demonstrating lower mammalian toxicity compared to the parent carbosulfan compound [11].

Polysulfide derivatives constitute another important class of carbosulfan-related compounds [14] [17]. These materials are formed through oxidative coupling reactions or through controlled decomposition of carbosulfan under acidic conditions. Multiple sulfur atoms bridge the carbofuran units, creating compounds with extended sulfur chains. These polysulfide derivatives maintain insecticidal efficacy while exhibiting reduced toxicity to mammals [14].

Biscarbofuran polysulfides represent a unique class where two carbofuran units are linked through polysulfide bridges [14]. These dimeric compounds are formed during carbosulfan degradation in acidic environments and exhibit moderate insecticidal activity with favorable toxicological profiles. The presence of multiple carbofuran units can provide sustained release characteristics in agricultural applications.

Oxidation products of carbosulfan include sulfoxide and sulfone derivatives formed through controlled oxidation of the sulfur atom [18] [19]. Sulfoxide derivatives typically exhibit enhanced biological activity due to increased electrophilicity of the sulfur center, while sulfone derivatives show variable activity depending on the specific substitution pattern [20]. These oxidation products are also naturally occurring metabolites of carbosulfan in biological systems.

Hydroxylated derivatives result from enzymatic or chemical hydroxylation of the benzofuran ring system or the alkyl substituents [21] [19]. These compounds generally exhibit reduced insecticidal activity but may have improved environmental compatibility due to enhanced water solubility and biodegradability.

N-substituted analogs involve modifications to the carbamate nitrogen atom through introduction of various alkyl, aryl, or acyl substituents [11] [22]. These modifications can significantly alter both biological activity and toxicological properties, with some derivatives showing improved selectivity between target insects and non-target organisms.

The structure-activity relationships for carbosulfan derivatives indicate that modifications to the sulfur-containing portion generally have greater impact on biological activity than changes to the benzofuran portion [18] [11]. The dibutylamino substituent appears optimal for insecticidal activity, with shorter or longer alkyl chains generally reducing potency.

Physical Description

Brown viscous liquid; [Merck Index] Medium yellow viscous liquid; Odorless to slight amine odor; [EFSA: DAR - Vol. 1]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Insecticides, Nematicides